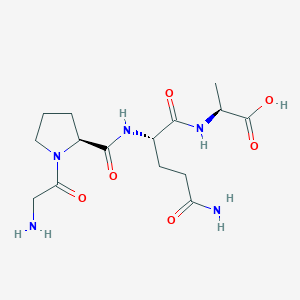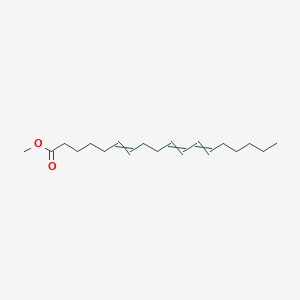
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.197 g/mol . This compound is characterized by the presence of three hydroxyl groups and a nitrophenyl group attached to a butanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one can be synthesized through an aldol reaction between 1,3-dihydroxyacetone and 4-nitrobenzaldehyde . The reaction typically requires a catalyst, such as an amino acid, and is carried out in an organic solvent like ethanol or tetrahydrofuran to ensure the solubility of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1,3,4-trihydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: Formation of esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Similar structure but lacks the additional hydroxyl groups.
1,3-Dihydroxyacetone: A precursor in the synthesis of 1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one.
4-Nitrobenzaldehyde: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
524696-51-3 |
|---|---|
Fórmula molecular |
C10H11NO6 |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
1,3,4-trihydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO6/c12-5-8(13)10(15)9(14)6-1-3-7(4-2-6)11(16)17/h1-4,9-10,12,14-15H,5H2 |
Clave InChI |
AVLVYCQIVULSGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C(=O)CO)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)



![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)





![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)
